molecular formula C15H15NaO6S B590512 4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt CAS No. 1797987-18-8

4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt

Cat. No.: B590512
CAS No.: 1797987-18-8
M. Wt: 346.329
InChI Key: RYKRJVGINWNIEO-UHFFFAOYSA-M
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Description

4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt (4-OBT3S) is a derivative of tyrosol, a phenolic compound found in olives and other fruits. It is an important intermediate in the synthesis of a variety of compounds and has been studied extensively for its potential therapeutic properties. 4-OBT3S has been found to have antioxidant, anti-inflammatory, and neuroprotective activities.

Scientific Research Applications

1. Synthesis and Chemical Transformation

The sodium salts of various sulfated compounds, including those derived from benzyl galactopyranosides, have been synthesized and studied for their potential as precursors in chemical transformations. For instance, the sodium salts of 6-sulfate, 4-sulfate, and 4,6-disulfate of benzyl 3-O-(β-D-glucopyranosyl uronate)-β-D-galactopyranoside have been synthesized, showcasing the versatility of these compounds in chemical synthesis (Zsiška & Meyer, 1991).

2. Potential in Prodrug Development

The research on thyroid hormone analogues demonstrates the potential of sulfated compounds in prodrug development. An efficient synthesis of O-[3-iodo-4-(sulfooxy)phenyl]-3,5-diiodo-l-tyrosine sodium salt (T3-sulfate) has been reported, highlighting the applications of these compounds in pharmaceutical chemistry (Lattuada et al., 2014).

3. Biocatalysis and Biochemical Applications

In biocatalysis, the transformation of tyrosol to hydroxytyrosol by Rhodococcus pyridinivorans has been studied, suggesting the relevance of sulfated compounds in biochemical processes (Anissi et al., 2021). This demonstrates the potential of these compounds in enzymatic reactions and biotransformation.

4. Electrochemical Applications

Studies on the electrochemical degradation of tyrosol using novel processes like the electro-Fenton method indicate the possible applications of sulfated compounds in environmental chemistry and waste treatment (Ammar et al., 2015).

5. Insights into Mechanistic Chemistry

Research into the mechanism of hydroxylation by tyrosine hydroxylase, using derivatives such as 4-methylphenylalanine, contributes to our understanding of the enzymatic processes involving sulfated compounds (Frantom et al., 2002). This is crucial for developing a deeper understanding of biochemical reactions and designing targeted drugs or catalysts.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt involves the protection of the hydroxyl group of tyrosol, followed by the sulfation of the protected tyrosol, and then the removal of the protecting group.", "Starting Materials": [ "Tyrosol", "Benzyl chloride", "Sodium sulfate", "Sodium hydroxide", "Methanol", "Acetone", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Tyrosol is reacted with benzyl chloride in the presence of sodium hydroxide to form 4-O-benzyl tyrosol.", "4-O-benzyl tyrosol is then treated with sodium sulfate and sulfuric acid to form the sulfate ester of 4-O-benzyl tyrosol.", "The hydroxyl group of the sulfate ester is protected with methanol and hydrochloric acid to form 4-O-benzyl-3-methoxy sulfate ester of tyrosol.", "The protected sulfate ester is then reacted with sodium hydroxide to form 4-O-benzyl-3-methoxy tyrosol 3-sulfate sodium salt.", "Finally, the protecting group is removed by treatment with acetone and diethyl ether to yield 4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt." ] }

1797987-18-8

Molecular Formula

C15H15NaO6S

Molecular Weight

346.329

IUPAC Name

sodium;[5-(2-hydroxyethyl)-2-phenylmethoxyphenyl] sulfate

InChI

InChI=1S/C15H16O6S.Na/c16-9-8-12-6-7-14(15(10-12)21-22(17,18)19)20-11-13-4-2-1-3-5-13;/h1-7,10,16H,8-9,11H2,(H,17,18,19);/q;+1/p-1

InChI Key

RYKRJVGINWNIEO-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCO)OS(=O)(=O)[O-].[Na+]

synonyms

2-(3-Sulfooxy-4-benzyloxyphenyl)ethanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt
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